2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene
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Overview
Description
2,5-Dichloro-(2’-chloro-1’,1’,2’-trifluoroethoxy)benzene is a chemical compound with a unique structure that includes both chlorine and fluorine atoms attached to a benzene ring. This compound is known for its versatility and is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,5-Dichloro-(2’-chloro-1’,1’,2’-trifluoroethoxy)benzene typically involves multiple steps. One common method includes the reaction of 2,5-dichlorophenol with 2-chloro-1,1,2-trifluoroethanol under specific conditions to form the desired compound. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
2,5-Dichloro-(2’-chloro-1’,1’,2’-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
2,5-Dichloro-(2’-chloro-1’,1’,2’-trifluoroethoxy)benzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological systems and can act as a probe to investigate biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-(2’-chloro-1’,1’,2’-trifluoroethoxy)benzene involves its interaction with molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to interact with various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
2,5-Dichloro-(2’-chloro-1’,1’,2’-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1,2-Dichlorobenzene: This compound has two chlorine atoms attached to adjacent carbon atoms on the benzene ring.
2,5-Dichloronitrobenzene: This compound has nitro and chlorine groups attached to the benzene ring.
1-Chloro-2-(dichloromethyl)benzene: This compound has a dichloromethyl group attached to the benzene ring and is used in the treatment of synthetic linear polyester fibers.
2,5-Dichloro-(2’-chloro-1’,1’,2’-trifluoroethoxy)benzene stands out due to its unique combination of chlorine and fluorine atoms, which imparts distinctive chemical properties and reactivity.
Properties
IUPAC Name |
1,4-dichloro-2-(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-4-1-2-5(10)6(3-4)15-8(13,14)7(11)12/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBZYZDDPXIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(C(F)Cl)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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